molecular formula C24H26ClNO4 B11397090 4-butyl-6-chloro-9-[2-(4-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-butyl-6-chloro-9-[2-(4-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11397090
M. Wt: 427.9 g/mol
InChI Key: TVCFMNNDYRTOFX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-BUTYL-6-CHLORO-9-[2-(4-METHOXYPHENYL)ETHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves several steps, including the formation of the chromeno[8,7-e][1,3]oxazin-2-one core and the introduction of the butyl, chloro, and methoxyphenyl groups. The synthetic routes typically involve the use of various reagents and catalysts under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield different products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-BUTYL-6-CHLORO-9-[2-(4-METHOXYPHENYL)ETHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound may have potential therapeutic applications due to its biological activities, such as anti-inflammatory, antiviral, and anticancer properties.

    Industry: It can be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-BUTYL-6-CHLORO-9-[2-(4-METHOXYPHENYL)ETHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activities. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 4-BUTYL-6-CHLORO-9-[2-(4-METHOXYPHENYL)ETHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE include other chromeno[8,7-e][1,3]oxazin-2-ones with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of 4-BUTYL-6-CHLORO-9-[2-(4-METHOXYPHENYL)ETHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

Molecular Formula

C24H26ClNO4

Molecular Weight

427.9 g/mol

IUPAC Name

4-butyl-6-chloro-9-[2-(4-methoxyphenyl)ethyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C24H26ClNO4/c1-3-4-5-17-12-22(27)30-23-19(17)13-21(25)24-20(23)14-26(15-29-24)11-10-16-6-8-18(28-2)9-7-16/h6-9,12-13H,3-5,10-11,14-15H2,1-2H3

InChI Key

TVCFMNNDYRTOFX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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